N-Phenyl-1-pentyl-1H-indole-3-carboxamide N-Phenyl-1-pentyl-1H-indole-3-carboxamide SDB-006 N-phenyl analog is a cannabimimetic indole that binds the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 21 and 140 nM, respectively. It was discovered during research of the related compound JWH 018 adamantyl carboxamide, which has been sold illicitly in herbal blends. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1430634-87-9
VCID: VC0159755
InChI: InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Molecular Formula: C23H22N2O2
Molecular Weight: 358.4 g/mol

N-Phenyl-1-pentyl-1H-indole-3-carboxamide

CAS No.: 1430634-87-9

Cat. No.: VC0159755

Molecular Formula: C23H22N2O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

N-Phenyl-1-pentyl-1H-indole-3-carboxamide - 1430634-87-9

Specification

Description SDB-006 N-phenyl analog is a cannabimimetic indole that binds the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 21 and 140 nM, respectively. It was discovered during research of the related compound JWH 018 adamantyl carboxamide, which has been sold illicitly in herbal blends. This product is intended for research and forensic applications.
CAS No. 1430634-87-9
Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
IUPAC Name naphthalen-1-yl 1-pentylindazole-3-carboxylate
Standard InChI InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3
Standard InChI Key JBVNFKZVDLFOAY-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Canonical SMILES CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43

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